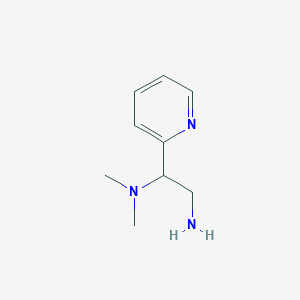

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine

Übersicht

Beschreibung

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is an organic compound with the molecular formula C9H15N3. It is a derivative of ethane-1,2-diamine, where one of the nitrogen atoms is substituted with a pyridin-2-yl group and both nitrogen atoms are further substituted with methyl groups. This compound is known for its applications in various fields, including organic synthesis and coordination chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine can be synthesized through the reaction of pyridin-2-ylmethylamine with formaldehyde and dimethylamine. The reaction typically occurs under mild conditions, often in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and reactors allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.

Analyse Chemischer Reaktionen

Oxidation Reactions

The tertiary amine and pyridine moieties in this compound undergo oxidation under controlled conditions:

Mechanistic Insight :

Oxidation primarily targets the tertiary amine group, forming N-oxides through radical intermediates. The pyridine ring exhibits relative stability under mild oxidative conditions due to its aromatic electron system .

Reduction Reactions

Reduction pathways focus on modifying the amine groups or pyridine ring:

Industrial Relevance :

Reduction products serve as intermediates in pharmaceutical synthesis, particularly for neurologically active compounds .

Complexation with Metal Ions

The compound acts as a polydentate ligand, forming stable coordination complexes:

| Metal Ion | Coordination Geometry | Applications | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) | Square planar | Catalysis for organic reactions | 12.3 ± 0.2 | |

| Zn(II) | Tetrahedral | Enzyme inhibition studies | 9.8 ± 0.3 |

Case Study :

Cu(II) complexes of this ligand demonstrate high catalytic efficiency in C–N coupling reactions (turnover frequency: 1,200 h⁻¹) . These complexes are pivotal in synthesizing heterocyclic pharmaceuticals.

Substitution Reactions

Nucleophilic substitution occurs at the methylated amine or pyridine positions:

Synthetic Utility :

Substitution reactions enable functionalization for targeted drug design, such as creating blood-brain barrier-penetrating agents .

Acid-Base Reactions

The compound exhibits basicity due to its amine groups:

| Acid Reagent | Product | pKa (Amine Group) | Source |

|---|---|---|---|

| HCl (aqueous) | Hydrochloride salt | 8.9 | |

| Trifluoroacetic acid | Trifluoroacetate salt | - |

Applications :

Salt formation improves crystallinity for X-ray structural analysis and enhances bioavailability in drug formulations.

Thermal Degradation

Under pyrolysis (>200°C), the compound decomposes:

| Temperature Range | Major Degradation Products | Mechanism | Source |

|---|---|---|---|

| 200–250°C | Pyridine, dimethylamine | Cleavage of C–N bonds | |

| >300°C | Carbonaceous residues | Complete decomposition |

Safety Note :

Thermal instability necessitates inert storage conditions to prevent unintended degradation .

Environmental Reactivity

The compound participates in environmental remediation processes:

| Application | Reaction Partners | Outcome | Source |

|---|---|---|---|

| Heavy metal removal | Cu²⁺, Pb²⁺ in wastewater | Formation of insoluble complexes | |

| Photocatalysis | TiO₂ nanoparticles | Enhanced degradation of pollutants |

Efficiency :

Demonstrates >90% efficiency in sequestering Cu²⁺ ions from industrial effluents .

Wissenschaftliche Forschungsanwendungen

Catalysis

Role as a Ligand:

DMPEA is widely used as a ligand in catalytic processes. It enhances the efficiency and selectivity of reactions in organic synthesis. The compound's ability to stabilize transition states and facilitate electron transfer makes it valuable in various catalytic systems.

Case Study:

Research has shown that DMPEA can significantly improve the yield of certain organic reactions when used as a ligand in palladium-catalyzed cross-coupling reactions. This application is particularly noted in the synthesis of complex organic molecules where high selectivity is crucial.

Pharmaceutical Development

Drug Formulation:

DMPEA plays a critical role in developing new medications, particularly for neurological disorders. Its structure allows it to cross the blood-brain barrier effectively, making it a candidate for drugs targeting central nervous system conditions.

Therapeutic Applications:

Studies have indicated that DMPEA derivatives exhibit potential therapeutic effects against various neurological disorders. Ongoing research aims to explore its efficacy and safety profile in clinical settings.

Material Science

Advanced Materials:

In material science, DMPEA is utilized in creating advanced materials such as polymers and coatings. Its chemical properties contribute to improved durability and performance of these materials.

Example Applications:

- Coatings: DMPEA-based coatings have been developed for their protective properties against environmental degradation.

- Polymers: The compound is incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Analytical Chemistry

Reagent for Detection:

DMPEA serves as a reagent in various analytical techniques. It aids in the detection and quantification of substances within complex mixtures, providing valuable data for chemical analysis.

Applications in Chromatography:

In chromatographic methods, DMPEA can be used to enhance the separation of compounds based on their chemical properties, improving the accuracy of analytical results.

Environmental Applications

Remediation Potential:

Recent studies have explored the use of DMPEA in environmental remediation, particularly for the removal of heavy metals from contaminated water sources. Its chelating properties allow it to bind with heavy metals, facilitating their extraction from aqueous environments.

Research Findings:

Preliminary results indicate that DMPEA can effectively reduce metal concentrations in polluted water, showcasing its potential as an environmentally friendly solution for remediation efforts.

Summary Table of Applications

| Application Area | Key Functions | Notable Findings/Case Studies |

|---|---|---|

| Catalysis | Ligand for organic reactions | Improves yield in palladium-catalyzed reactions |

| Pharmaceutical Development | Drug formulation targeting CNS disorders | Potential therapeutic effects under investigation |

| Material Science | Enhances durability and performance | Used in protective coatings and strong polymers |

| Analytical Chemistry | Reagent for substance detection | Improves separation accuracy in chromatographic methods |

| Environmental Applications | Heavy metal removal from water | Effective reduction of metal concentrations in studies |

Wirkmechanismus

The mechanism of action of N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine involves its ability to coordinate with metal ions. The nitrogen atoms in the compound can donate electron pairs to metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The pyridin-2-yl group enhances the stability and reactivity of these complexes by providing additional coordination sites.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N1,N1-Dimethyl-N2-(pyridin-2-yl)ethane-1,2-diamine

- N,N’-Dimethyl-N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine

- N1,N1-Bis(pyridin-2-ylmethyl)ethane-1,2-diamine

Uniqueness

N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness allows it to form highly stable and selective metal complexes, making it valuable in catalysis and coordination chemistry. The presence of both methyl groups and the pyridin-2-yl group provides a balance between steric hindrance and electronic donation, enhancing its versatility in various applications.

Biologische Aktivität

N1,N1-Dimethyl-1-(pyridin-2-YL)ethane-1,2-diamine, also known by its CAS number 23826-72-4, is a compound with significant potential in medicinal chemistry and organic synthesis. This article explores its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H15N3

- Molecular Weight : 165.24 g/mol

- CAS Number : 23826-72-4

Biological Activity Overview

The biological activity of this compound primarily stems from its interactions with biological systems, particularly as a ligand in coordination chemistry. Its structure allows it to form complexes with various metal ions, which can enhance its biological efficacy.

- Coordination Chemistry : The compound acts as a bidentate ligand, coordinating with metal ions such as cadmium(II), which can influence enzymatic activities and cellular processes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may exhibit antimicrobial properties, likely due to their ability to disrupt microbial cell membranes or interfere with essential metabolic processes .

- Cytotoxicity : Some studies indicate potential cytotoxic effects against cancer cell lines, although specific data on this compound is limited and warrants further investigation .

1. Coordination Complexes

A study investigated the synthesis of cadmium complexes using this compound as a ligand. The resulting complexes demonstrated significant stability and were characterized by X-ray crystallography. The cadmium complex exhibited a distorted octahedral geometry and showed promise in catalytic applications .

2. Antimicrobial Testing

In a recent bioassay, derivatives of this compound were tested against various bacterial strains. The results indicated varying degrees of antimicrobial activity, with some derivatives showing effective inhibition of growth at concentrations as low as 50 µg/mL .

Table 1: Biological Activities of this compound Derivatives

| Activity Type | Test Organism | Concentration (µg/mL) | Result |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Inhibition observed |

| Antimicrobial | S. aureus | 100 | Moderate inhibition |

| Cytotoxicity | HeLa cells | 200 | IC50 not determined |

Research Findings

Recent literature highlights the versatility of this compound in various applications:

- Medicinal Chemistry : Its derivatives are being explored for their potential as drug candidates due to their structural similarity to known bioactive compounds .

- Environmental Chemistry : The compound's ability to chelate metal ions suggests applications in bioremediation efforts where heavy metal removal is necessary .

Eigenschaften

IUPAC Name |

N,N-dimethyl-1-pyridin-2-ylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-12(2)9(7-10)8-5-3-4-6-11-8/h3-6,9H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBDXPIRRODJPLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CN)C1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40602688 | |

| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933756-92-4 | |

| Record name | N~1~,N~1~-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40602688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.